
1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiadiazole compounds typically involves the reaction of appropriate precursors under conditions that promote the formation of the thiadiazole ring, often through cyclization reactions. For instance, Abdel‐Aziz et al. (2009) describe the synthesis of 1,3,4-thiadiazole derivatives by reacting 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, followed by cyclization to yield various derivatives, demonstrating the versatility of thiadiazole synthesis (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, such as the compound of interest, is characterized by the presence of a thiadiazole ring, which significantly influences the compound's electronic and steric properties. Ganesan et al. (2013) report on the crystal structure of a related thiadiazole derivative, highlighting the typical distorted boat conformation of the piperidine ring and the angular disposition of phenyl rings relative to the thiadiazole core (Ganesan, Sugumar, Ananthan, & Ponnuswamy, 2013).
Chemical Reactions and Properties
Thiadiazole compounds engage in a variety of chemical reactions, owing to the reactive nature of the thiadiazole ring. These reactions include nucleophilic substitution, as reported by Maadadi et al. (2016), where ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with various nucleophiles, showcasing the chemical versatility of thiadiazole derivatives (Maadadi, Pevzner, & Petrov, 2016).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystal structure, are influenced by the molecular arrangement and substituent effects. Ismailova et al. (2014) describe the crystal packing and hydrogen bonding interactions in a thiadiazole derivative, which are critical for understanding the compound's physical properties and behavior in solid state (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with various chemical reagents, are key areas of interest. Khalid et al. (2016) synthesized N-substituted derivatives of thiadiazole and evaluated their antimicrobial activity, demonstrating the biological relevance and chemical reactivity of these compounds (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Propriétés
IUPAC Name |
1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-3-16(14-8-6-5-7-9-14)19(23)22-12-10-15(11-13-22)18-21-20-17(4-2)24-18/h5-9,15-16H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBMPNRHXPGUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C(CC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

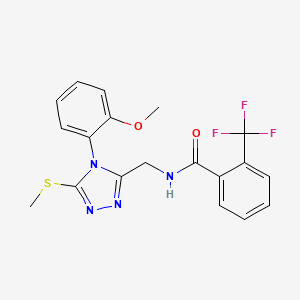
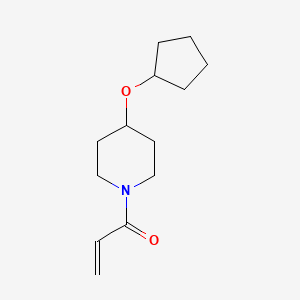
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)
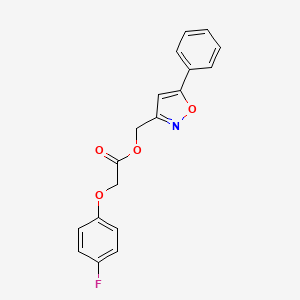
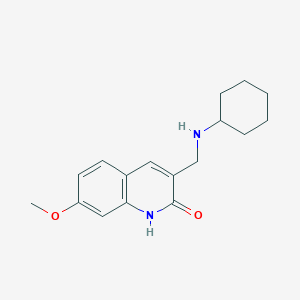
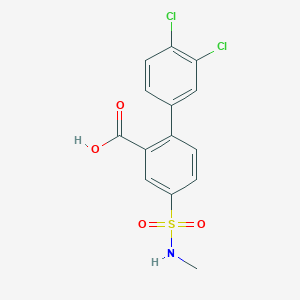


![4-Cyclopropyl-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2485980.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)

![N-(2-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2485986.png)
